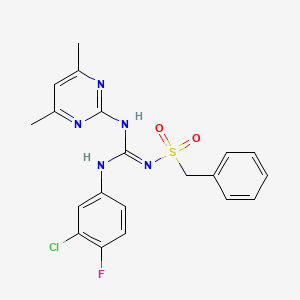
(Z)-N'-(3-CHLORO-4-FLUOROPHENYL)-N-(4,6-DIMETHYLPYRIMIDIN-2-YL)-N''-PHENYLMETHANESULFONYLGUANIDINE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-N’-(3-CHLORO-4-FLUOROPHENYL)-N-(4,6-DIMETHYLPYRIMIDIN-2-YL)-N’'-PHENYLMETHANESULFONYLGUANIDINE is a complex organic compound known for its diverse applications in scientific research. This compound is characterized by its unique structure, which includes a combination of chloro, fluoro, dimethylpyrimidinyl, phenyl, and methanesulfonylguanidine groups. Its distinct chemical properties make it a valuable subject of study in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
The synthesis of (Z)-N’-(3-CHLORO-4-FLUOROPHENYL)-N-(4,6-DIMETHYLPYRIMIDIN-2-YL)-N’'-PHENYLMETHANESULFONYLGUANIDINE involves several steps, typically starting with the preparation of intermediate compounds. The synthetic route often includes the following steps:
Formation of Intermediate Compounds: The initial step involves the synthesis of intermediate compounds, such as 3-chloro-4-fluoroaniline and 4,6-dimethyl-2-aminopyrimidine.
Coupling Reaction: The intermediate compounds are then subjected to a coupling reaction, where they react with a suitable reagent to form the desired product.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Chemical Reactions Analysis
(Z)-N’-(3-CHLORO-4-FLUOROPHENYL)-N-(4,6-DIMETHYLPYRIMIDIN-2-YL)-N’'-PHENYLMETHANESULFONYLGUANIDINE undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, often using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
(Z)-N’-(3-CHLORO-4-FLUOROPHENYL)-N-(4,6-DIMETHYLPYRIMIDIN-2-YL)-N’'-PHENYLMETHANESULFONYLGUANIDINE has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of (Z)-N’-(3-CHLORO-4-FLUOROPHENYL)-N-(4,6-DIMETHYLPYRIMIDIN-2-YL)-N’'-PHENYLMETHANESULFONYLGUANIDINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
(Z)-N’-(3-CHLORO-4-FLUOROPHENYL)-N-(4,6-DIMETHYLPYRIMIDIN-2-YL)-N’'-PHENYLMETHANESULFONYLGUANIDINE can be compared with other similar compounds, such as:
N-(3-CHLORO-4-FLUOROPHENYL)-N-(4,6-DIMETHYLPYRIMIDIN-2-YL)-N’'-PHENYLMETHANESULFONYLGUANIDINE: This compound lacks the (Z)-configuration, which may result in different chemical and biological properties.
N’-(3-CHLORO-4-FLUOROPHENYL)-N-(4,6-DIMETHYLPYRIMIDIN-2-YL)-N’'-PHENYLMETHANESULFONYLGUANIDINE: This compound has a similar structure but may differ in its reactivity and applications.
The uniqueness of (Z)-N’-(3-CHLORO-4-FLUOROPHENYL)-N-(4,6-DIMETHYLPYRIMIDIN-2-YL)-N’'-PHENYLMETHANESULFONYLGUANIDINE lies in its specific configuration and the combination of functional groups, which contribute to its distinct properties and applications.
Properties
IUPAC Name |
2-benzylsulfonyl-1-(3-chloro-4-fluorophenyl)-3-(4,6-dimethylpyrimidin-2-yl)guanidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClFN5O2S/c1-13-10-14(2)24-19(23-13)26-20(25-16-8-9-18(22)17(21)11-16)27-30(28,29)12-15-6-4-3-5-7-15/h3-11H,12H2,1-2H3,(H2,23,24,25,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJQJLORUTVWWQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC(=NS(=O)(=O)CC2=CC=CC=C2)NC3=CC(=C(C=C3)F)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC(=N1)N/C(=N\S(=O)(=O)CC2=CC=CC=C2)/NC3=CC(=C(C=C3)F)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClFN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














